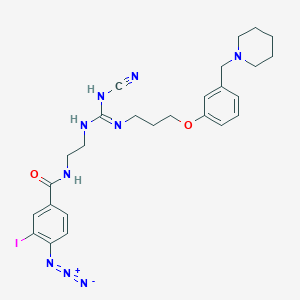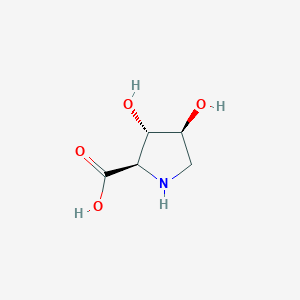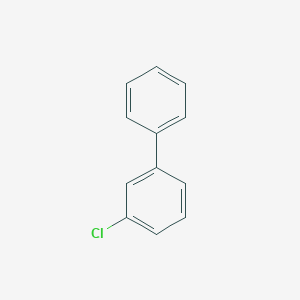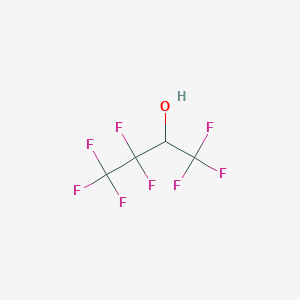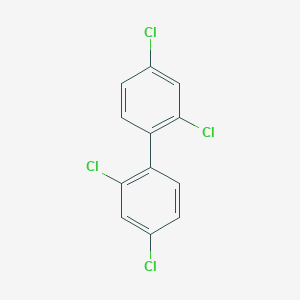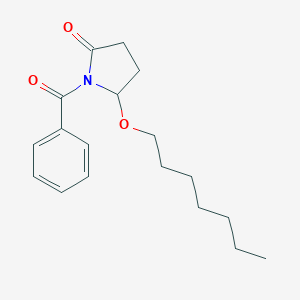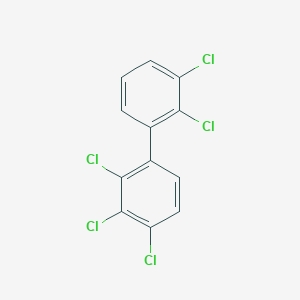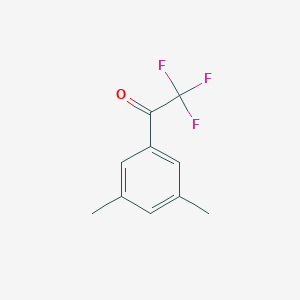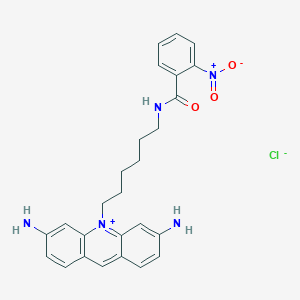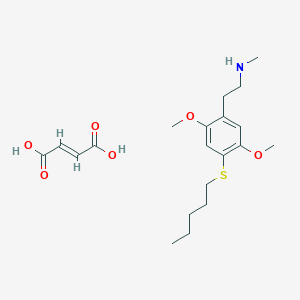
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, commonly known as 2C-T-7, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 has gained popularity in the scientific research community due to its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2C-T-7 is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This receptor is involved in several physiological processes, including mood regulation, perception, and cognition. The activation of this receptor by 2C-T-7 results in altered sensory perception, hallucinations, and changes in mood and behavior.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2C-T-7 are similar to other psychedelic drugs. It induces altered sensory perception, including visual and auditory hallucinations, changes in mood and behavior, and altered perception of time and space. It also has the potential to induce profound spiritual experiences and enhance creativity. However, 2C-T-7 can also have adverse effects, including anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
2C-T-7 has several advantages for lab experiments. It has a high affinity for the serotonin 2A receptor, which makes it useful for investigating the role of this receptor in various physiological processes. It also has potential therapeutic applications for treating Parkinson's disease. However, 2C-T-7 is a Schedule I controlled substance in the United States, which makes it difficult to obtain for scientific research. It also has potential adverse effects, including anxiety, paranoia, and psychosis, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research related to 2C-T-7. One area of interest is investigating the potential therapeutic applications of 2C-T-7 for treating Parkinson's disease. Another area of interest is investigating the role of the serotonin 2A receptor in various physiological processes, including mood regulation, perception, and cognition. Additionally, more research is needed to understand the long-term effects of 2C-T-7 use and its potential adverse effects. Further research is also needed to investigate the potential of 2C-T-7 as a tool for enhancing creativity and inducing spiritual experiences.
Synthesemethoden
The synthesis of 2C-T-7 involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is converted to 2,5-dimethoxyphenethylamine by reacting it with nitroethane and reducing it with sodium borohydride. The resulting compound is then converted to 2-(2,5-dimethoxyphenyl)ethylamine by reacting it with paraformaldehyde and formic acid. The final step involves the addition of pentylthiol to the amine group of 2-(2,5-dimethoxyphenyl)ethylamine to form N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine. This compound is then reacted with maleic acid to form the maleate salt.
Wissenschaftliche Forschungsanwendungen
2C-T-7 has been used in several scientific research studies to investigate its effects on the central nervous system. One study showed that 2C-T-7 has a high affinity for the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. Another study demonstrated that 2C-T-7 induces a dose-dependent increase in extracellular dopamine levels in the striatum of rats, which suggests that it may have potential therapeutic applications for treating Parkinson's disease.
Eigenschaften
CAS-Nummer |
129658-13-5 |
|---|---|
Produktname |
N-Methyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate |
Molekularformel |
C20H31NO6S |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C16H27NO2S.C4H4O4/c1-5-6-7-10-20-16-12-14(18-3)13(8-9-17-2)11-15(16)19-4;5-3(6)1-2-4(7)8/h11-12,17H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
XWIXDAQCAHECQM-WLHGVMLRSA-N |
Isomerische SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
Synonyme |
Benzeneethanamine, 2,5-dimethoxy-N-methyl-4-(pentylthio)-, (Z)-2-buten edioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



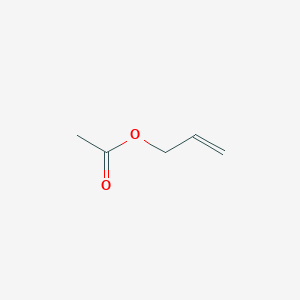
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)

